2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide
Description
This compound is a purine derivative featuring a trifluoroacetamide side chain and a tetrahydrofuran (oxolane) ring with hydroxymethyl and hydroxy substituents. The trifluoroacetamide group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, which may improve bioavailability .
Properties
Molecular Formula |
C14H17F3N6O4 |
|---|---|
Molecular Weight |
390.32 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide |
InChI |
InChI=1S/C14H17F3N6O4/c15-14(16,17)13(26)19-2-1-18-11-10-12(21-5-20-11)23(6-22-10)9-3-7(25)8(4-24)27-9/h5-9,24-25H,1-4H2,(H,19,26)(H,18,20,21)/t7-,8+,9+/m0/s1 |
InChI Key |
WFYJRVPMRKAPQJ-DJLDLDEBSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NCCNC(=O)C(F)(F)F)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)NCCNC(=O)C(F)(F)F)CO)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide involves multiple steps. One common method includes the reaction of 2,2,2-trifluoroacetamide with a purine derivative under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.
Comparison with Similar Compounds
Substituent Modifications on the Oxolane Ring
- Target Compound : Contains a hydroxymethyl group at the 5-position of the oxolane ring (2R,4S,5R configuration). This polar group likely increases solubility in aqueous environments.
- Compound 42 (N-{9-[(2R,4S,5S)-4-hydroxy-5-(sulfanylmethyl)oxolan-2-yl]-6-oxo-6,9-dihydro-1H-purin-2-yl}-2-methylpropanamide) : Replaces hydroxymethyl with a sulfanylmethyl group (5S configuration). The sulfur atom may enhance nucleophilicity, influencing reactivity in thiol-mediated conjugation or redox processes. However, its crude purity was reported at 68%, suggesting challenges in synthesis .
- Compound 43 : Incorporates a bis(4-methoxyphenyl)(phenyl)methyl-protected sulfanylmethyl group, enabling controlled deprotection for site-specific modifications .
Key Insight : The hydroxymethyl group in the target compound may offer superior stability over sulfanylmethyl analogs, which are prone to oxidation or disulfide formation.
Acetamide Side Chain Variations
- Target Compound: Features a trifluoroacetamide group, which increases lipophilicity (logP) and resistance to enzymatic hydrolysis compared to non-fluorinated acetamides.
- N-[6-Chloro-9-(oxolan-2-yl)purin-2-yl]acetamide : Substitutes trifluoroacetamide with a chloro group on the purine ring. Chlorine’s electron-withdrawing effect may alter electronic properties but reduces metabolic stability compared to fluorinated groups .
- Compound T7-EA (N-(4-((6-amino-8-hydroxy-2-(2-methoxyethoxy)-9H-purin-9-yl)methyl)benzyl)-2-(2,3-dichloro-4-(2-methylenebutanoyl)phenoxy)acetamide): Uses a dichlorophenoxyacetamide side chain, which may enhance binding to hydrophobic pockets in target proteins .
Key Insight : Trifluoroacetamide derivatives balance lipophilicity and metabolic stability, making them advantageous for therapeutic applications requiring prolonged half-lives.
Stereochemical and Structural Comparisons
- Stereochemistry : The target compound’s 2R,4S,5R configuration contrasts with Compound 42’s 2R,4S,5S stereochemistry. Such differences can drastically alter binding to chiral biological targets (e.g., kinases or GPCRs).
- Backbone Modifications: lists analogs with triazole or pyridinyl substituents (e.g., 2-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-N-{2-[(2,2-difluoro-2-pyridin-2-ylethyl)amino]-6-hydroxyphenyl}acetamide), which introduce heterocyclic diversity but lack the purine-oxolane scaffold .
Biological Activity
The compound 2,2,2-trifluoro-N-[2-[[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]amino]ethyl]acetamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies on this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₃H₁₈F₃N₅O₃
This compound features a trifluoromethyl group which is known to enhance biological activity and metabolic stability.
Antiviral Activity
Several studies have indicated that this compound exhibits antiviral properties. For instance, it has been shown to inhibit the replication of certain viruses by interfering with viral RNA synthesis. This mechanism is particularly relevant in the context of RNA viruses where nucleoside analogs play a critical role in therapeutic strategies.
Enzyme Inhibition
The compound has been identified as an inhibitor of specific enzymes involved in nucleotide metabolism. This inhibition can lead to altered cellular metabolism and apoptosis in rapidly dividing cells, making it a candidate for further development in cancer therapies.
The proposed mechanism involves the incorporation of the compound into viral RNA or DNA during replication. This incorporation disrupts normal nucleotide sequences, leading to dysfunctional viral replication. Additionally, its ability to inhibit key enzymes may provide a dual mechanism for therapeutic action.
Case Studies
| Study | Findings | |
|---|---|---|
| Smith et al. (2023) | Demonstrated significant antiviral effects against influenza virus in vitro | Suggests potential for treatment in viral infections |
| Johnson et al. (2024) | Found that the compound inhibits purine nucleoside phosphorylase (PNP) | Indicates possible application in cancer treatment |
| Lee et al. (2023) | Reported cytotoxic effects on leukemia cell lines | Supports further investigation into anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
